Methyl gamma-linolenate
Overview
Description
Methyl gamma-linolenate is a fatty acid methyl ester obtained from the formal condensation of methanol and gamma-linolenic acid . It has a role as a bacterial metabolite, an apoptosis inducer, an antineoplastic agent, and an antibacterial agent . It is functionally related to gamma-linolenic acid .
Synthesis Analysis
Methyl gamma-linolenate was isolated from the Spirulina platensis by flash chromatography system . The percentage yield is found to be 71%, which is a very good yield in comparison to other conventional methods .
Molecular Structure Analysis
The isolated methyl gamma-linolenate was characterized by IR, 1H NMR, 13C NMR, and mass spectral analysis, and the data were consistent with the structure .
Chemical Reactions Analysis
Methyl gamma-linolenate is synthesized from linolenate by Δ6 desaturase enzymes .
Physical And Chemical Properties Analysis
Methyl gamma-linolenate is a fatty acid methyl ester . It is functionally related to gamma-linolenic acid .
Scientific Research Applications
Metabolic Pathway Studies
Methyl gamma-linolenate plays a significant role in the metabolic pathways of fatty acids. It has been identified as an intermediate in the conversion of linoleic acid to arachidonic acid, which is crucial for maintaining cellular functions (Mead & Howton, 1957).
Cancer Research
Research has demonstrated the selective anti-tumor properties of gamma linolenic acid, a component of methyl gamma-linolenate, especially in its efficacy against ER+ MCF-7 cells in breast cancer. This compound induces apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in cancer treatment (Roy et al., 2020).
Genotoxicity and Chromosomal Damage
Studies have shown that methyl gamma-linolenate can mitigate the genotoxic effects of certain harmful agents like methyl mercury chloride, reducing the frequency of chromosomal aberrations and sister chromatid exchanges (Bala, Sridevi, & Rao, 1993).
Isolation and Cytotoxic Screening
The isolation of methyl gamma-linolenate from sources like Spirulina platensis and its subsequent in-vitro cytotoxic screening has shown potent effects against human lung carcinoma cell lines. This highlights its potential for future cancer therapies (Jubie, Dhanabal, & Chaitanya, 2015).
Microemulsion Systems
Research into microemulsion systems for gamma-linolenic acid methyl ester suggests potential for parenteral delivery without chemical modification. This could be significant for the pharmaceutical delivery of this compound (Li, Gao, Hou, & Yu, 2016).
Platelet Function Studies
Methyl esters of gamma-linolenate have been studied for their effects on blood platelet function, showing potential as inhibitors of adenosine diphosphate-induced platelet aggregation. This could have implications for disorders related to platelet aggregation (Sim & McCraw, 1977).
Fatty Acid Composition in Diets
The inclusion of methyl gamma-linolenate in diets has been observed to affect the fatty acid composition of lipids in rat plasma, particularly increasing the levels of arachidonic acid in cholesterol esters and total phospholipids. This could have implications for dietary interventions and nutritional science (Larking & Nye, 1975).
Inflammatory Processes
Gamma-linolenic acid, a component of methyl gamma-linolenate, has been studied for its role in inflammatory processes, with mixed results in clinical studies. Understanding its metabolic and genetic factors can clarify its effectiveness in treating inflammatory conditions (Sergeant, Rahbar, & Chilton, 2016).
Safety And Hazards
Methyl gamma-linolenate should be kept away from food, drink, and animal feeding stuffs . It is recommended not to eat, drink, or smoke when using this product . Contaminated clothing and gloves should be removed and washed, including the inside, before re-use . Hands should be washed before breaks and after work .
properties
IUPAC Name |
methyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,13-14H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRWATCOFCPIBM-JPFHKJGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901344802 | |
Record name | gamma.-Linolenic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901344802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl gamma-linolenate | |
CAS RN |
16326-32-2 | |
Record name | Methyl gamma-linolenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016326322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | gamma.-Linolenic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901344802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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